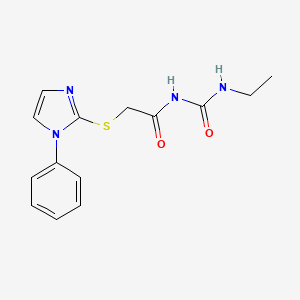
Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- is a synthetic organic compound with the molecular formula C14-H16-N4-O2-S This compound is characterized by the presence of a urea moiety linked to an imidazole ring through a thioacetyl group The imidazole ring is further substituted with a phenyl group, making it a complex and unique structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the preparation of intermediates, followed by their sequential reaction to form the final product. The use of advanced purification techniques, such as column chromatography, is essential to obtain the compound in its pure form .
化学反应分析
Types of Reactions
Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thioacetyl group to a thiol or a sulfide.
Substitution: The imidazole ring can undergo substitution reactions, where the phenyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
科学研究应用
Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The thioacetyl group may also play a role in binding to active sites of enzymes, thereby modulating their function . The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows for diverse interactions within biological systems.
相似化合物的比较
Similar Compounds
Urea derivatives: Compounds such as (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol urea derivatives have similar structural features and biological activities.
Imidazole derivatives: Other imidazole-containing compounds, such as histidine and its analogs, share the imidazole ring structure and exhibit similar chemical properties.
Uniqueness
What sets Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. The presence of both the urea and imidazole moieties provides a versatile platform for further modifications and applications in various fields.
属性
CAS 编号 |
60176-50-3 |
|---|---|
分子式 |
C14H16N4O2S |
分子量 |
304.37 g/mol |
IUPAC 名称 |
N-(ethylcarbamoyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C14H16N4O2S/c1-2-15-13(20)17-12(19)10-21-14-16-8-9-18(14)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H2,15,17,19,20) |
InChI 键 |
YAIBAVOAJXREBH-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)NC(=O)CSC1=NC=CN1C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI)](/img/structure/B13805115.png)

![5-[(Trimethylsilyl)oxy]isoquinoline](/img/structure/B13805128.png)
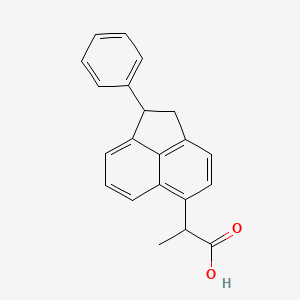
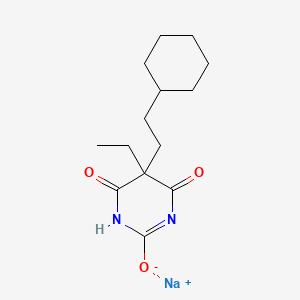
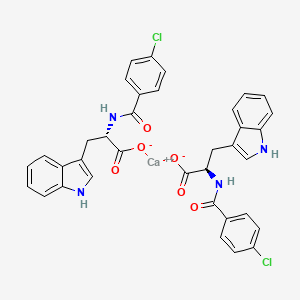
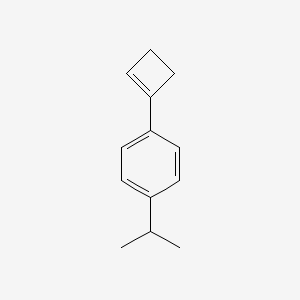
![3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B13805160.png)
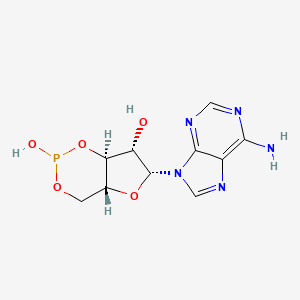
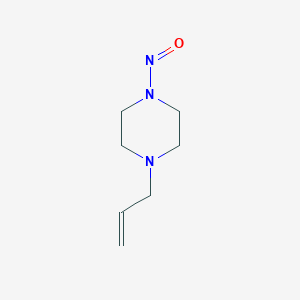
![7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13805178.png)
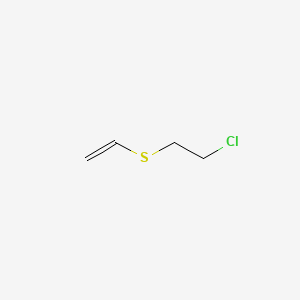
![tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate](/img/structure/B13805192.png)
